Cas no 1105193-73-4 (2-[4-(propane-2-sulfonyl)phenyl]acetic acid)
2-[4-(propane-2-sulfonyl)phenyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- [4-(Isopropylsulfonyl)phenyl]acetic acid
- 2-[4-(propane-2-sulfonyl)phenyl]acetic acid
- Benzeneacetic acid, 4-[(1-methylethyl)sulfonyl]-
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- MDL: MFCD11986718
- Inchi: 1S/C11H14O4S/c1-8(2)16(14,15)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
- InChI Key: DNYIDVSDKGJLEJ-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=C(S(C(C)C)(=O)=O)C=C1
2-[4-(propane-2-sulfonyl)phenyl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I873520-10mg |
[4-(Isopropylsulfonyl)phenyl]acetic Acid |
1105193-73-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I873520-50mg |
[4-(Isopropylsulfonyl)phenyl]acetic Acid |
1105193-73-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I873520-100mg |
[4-(Isopropylsulfonyl)phenyl]acetic Acid |
1105193-73-4 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-75506-0.05g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 0.05g |
$76.0 | 2025-02-20 | |
| Enamine | EN300-75506-0.1g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 0.1g |
$113.0 | 2025-02-20 | |
| Enamine | EN300-75506-0.25g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 0.25g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-75506-0.5g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 0.5g |
$310.0 | 2025-02-20 | |
| Enamine | EN300-75506-1.0g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 1.0g |
$414.0 | 2025-02-20 | |
| Enamine | EN300-75506-2.5g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 2.5g |
$810.0 | 2025-02-20 | |
| Enamine | EN300-75506-5.0g |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
1105193-73-4 | 95.0% | 5.0g |
$1199.0 | 2025-02-20 |
2-[4-(propane-2-sulfonyl)phenyl]acetic acid Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-[4-(propane-2-sulfonyl)phenyl]acetic acid
Introduction to 2-[4-(propane-2-sulfonyl)phenyl]acetic Acid (CAS No: 1105193-73-4)
2-[4-(propane-2-sulfonyl)phenyl]acetic acid, identified by the CAS number 1105193-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonylphenylacetic acids, a subclass known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a sulfonyl group attached to a phenyl ring, which is further linked to an acetic acid moiety, contribute to its distinctive chemical properties and reactivity.
The synthesis and characterization of 2-[4-(propane-2-sulfonyl)phenyl]acetic acid have been subjects of extensive study due to its potential role in drug discovery and development. The compound's molecular structure allows for interactions with various biological targets, making it a valuable scaffold for designing novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how this compound interacts with biological systems, providing insights into its mechanism of action and potential applications.
In the realm of medicinal chemistry, the development of new drugs often relies on the identification and modification of key pharmacophores. The sulfonyl group in 2-[4-(propane-2-sulfonyl)phenyl]acetic acid is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in drug-receptor interactions. This feature has led to its incorporation into various lead compounds targeting inflammatory diseases, metabolic disorders, and even certain types of cancer. The acetic acid moiety further contributes to the compound's solubility and bioavailability, making it a promising candidate for oral administration.
Recent research has highlighted the potential of 2-[4-(propane-2-sulfonyl)phenyl]acetic acid in modulating enzyme activity. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in pain signaling, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention. By inhibiting their activity, compounds like 2-[4-(propane-2-sulfonyl)phenyl]acetic acid have shown promise in reducing inflammation and alleviating symptoms associated with chronic conditions such as arthritis.
The role of 2-[4-(propane-2-sulfonyl)phenyl]acetic acid in drug development has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially offering a new avenue for treating conditions like Alzheimer's disease and Parkinson's disease. The ability of sulfonylphenylacetic acids to cross the blood-brain barrier has been a significant factor in their investigation for central nervous system disorders. Further research is ongoing to fully elucidate the mechanisms by which this compound exerts its effects on neural pathways.
In addition to its pharmacological applications, 2-[4-(propane-2-sulfonyl)phenyl]acetic acid has found utility in chemical synthesis as a building block for more complex molecules. Its versatile structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility has made it a valuable tool in the development of novel materials and advanced chemical processes. The compound's stability under various reaction conditions also enhances its appeal as an intermediate in synthetic chemistry.
The environmental impact of 2-[4-(propane-2-sulfonyl)phenyl]acetic acid has also been considered in recent studies. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote environmentally responsible practices in pharmaceutical manufacturing. By optimizing synthetic methodologies, researchers aim to reduce the ecological footprint associated with producing this valuable compound.
The future prospects for 2-[4-(propane-2-sulfonyl)phenyl]acetic acid are promising, with ongoing research expected to uncover new applications and refine existing ones. Advances in biotechnology and high-throughput screening techniques are likely to accelerate the discovery process, leading to faster development cycles for new drugs based on this compound. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality.
In conclusion, 2-[4-(propane-2-sulfonyl)phenyl]acetic acid (CAS No: 1105193-73-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a versatile tool for drug discovery and development. As research continues to unfold, this compound is poised to play an increasingly important role in addressing some of today's most pressing health challenges.
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